6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of pyrazole, thiazole, and pyridazine rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
Synthesis of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea to form the thiazole ring.
Construction of the Pyridazine Core: The pyridazine ring can be synthesized by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives with the pyridazine core, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the thiazole ring, potentially altering its biological activity.
N-(thiazol-2-yl)pyridazine-3-carboxamide: Lacks the pyrazole ring, which may affect its chemical reactivity and biological interactions.
6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the methyl groups on the pyrazole ring, which could influence its steric and electronic properties.
Uniqueness
The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a pyridazine core substituted with a thiazole and a dimethylpyrazole moiety. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₅OS |
Molecular Weight | 253.32 g/mol |
CAS Number | [Insert CAS Number] |
Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of thiazole and pyridazine substituents. The reaction conditions often utilize catalysts such as glacial acetic acid to facilitate cyclization processes, yielding the final product with moderate to high purity .
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to our target compound have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition. Specifically, derivatives with similar substitutions were reported to inhibit cell proliferation in A549 lung cancer cells with IC₅₀ values ranging from 0.95 nM to 49.85 μM depending on structural modifications .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds with a similar scaffold have been shown to inhibit COX-2 enzyme activity effectively, suggesting that our compound may also share this property. In vivo studies indicated significant edema reduction in animal models treated with related pyrazole compounds .
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Kinases : Pyrazole derivatives are known inhibitors of various kinases including Aurora-A and EGFR, which are critical in cancer cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, possibly through mitochondrial pathways .
- Reduction of Inflammatory Mediators : The compound may reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating synergistic effects when combined with standard chemotherapeutic agents like doxorubicin.
- Inflammatory Diseases : Another investigation into pyrazole-based compounds revealed their potential in treating conditions characterized by excessive inflammation, such as arthritis .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-8-7-9(2)19(18-8)11-4-3-10(16-17-11)12(20)15-13-14-5-6-21-13/h3-7H,1-2H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNPENCPFTNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.